4-NITRO-N-{4-[4-(2-{4-[4-(4-NITROBENZAMIDO)PHENOXY]PHENYL}PROPAN-2-YL)PHENOXY]PHENYL}BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-NITRO-N-{4-[4-(2-{4-[4-(4-NITROBENZAMIDO)PHENOXY]PHENYL}PROPAN-2-YL)PHENOXY]PHENYL}BENZAMIDE is a complex organic compound characterized by multiple nitro and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-{4-[4-(2-{4-[4-(4-NITROBENZAMIDO)PHENOXY]PHENYL}PROPAN-2-YL)PHENOXY]PHENYL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of aromatic compounds followed by amide formation. The process may involve:
Nitration: Introduction of nitro groups into the aromatic rings using a mixture of nitric acid and sulfuric acid.
Amide Formation: Reaction of nitrobenzoyl chloride with aniline derivatives to form the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N-{4-[4-(2-{4-[4-(4-NITROBENZAMIDO)PHENOXY]PHENYL}PROPAN-2-YL)PHENOXY]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-NITRO-N-{4-[4-(2-{4-[4-(4-NITROBENZAMIDO)PHENOXY]PHENYL}PROPAN-2-YL)PHENOXY]PHENYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-NITRO-N-{4-[4-(2-{4-[4-(4-NITROBENZAMIDO)PHENOXY]PHENYL}PROPAN-2-YL)PHENOXY]PHENYL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro and benzoyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(4-(4-nitrobenzoyl)amino)phenyl)benzamide
- 4-nitro-N-(2-(4-nitrobenzoyl)amino)phenyl)benzamide
- 4-nitro-N-(3-(4-nitrobenzoyl)amino)phenyl)benzamide
Uniqueness
4-NITRO-N-{4-[4-(2-{4-[4-(4-NITROBENZAMIDO)PHENOXY]PHENYL}PROPAN-2-YL)PHENOXY]PHENYL}BENZAMIDE is unique due to its specific arrangement of nitro and benzoyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C41H32N4O8 |
---|---|
Molecular Weight |
708.7g/mol |
IUPAC Name |
4-nitro-N-[4-[4-[2-[4-[4-[(4-nitrobenzoyl)amino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]benzamide |
InChI |
InChI=1S/C41H32N4O8/c1-41(2,29-7-19-35(20-8-29)52-37-23-11-31(12-24-37)42-39(46)27-3-15-33(16-4-27)44(48)49)30-9-21-36(22-10-30)53-38-25-13-32(14-26-38)43-40(47)28-5-17-34(18-6-28)45(50)51/h3-26H,1-2H3,(H,42,46)(H,43,47) |
InChI Key |
BJBBJLORNOGRPP-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)NC(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)NC(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.